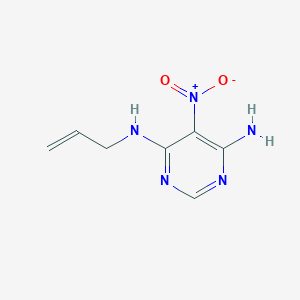

5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It forms the basis for several important derivatives with wide-ranging biological significance .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation of malonic acid diesters with guanidine . The substituents linked to the ring carbon and nitrogen atoms can greatly influence the reactivity of these compounds .Molecular Structure Analysis

Pyrimidine is a six-membered ring with two nitrogen atoms. The position and nature of substituents on the ring can greatly influence the properties of the resulting compound .Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents linked to the ring carbon and nitrogen atoms . These compounds can undergo a variety of chemical reactions, including unexpected synthetic routes .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrimidine derivative can vary widely depending on its specific structure and substituents .Wissenschaftliche Forschungsanwendungen

- Application : N4-allyl-5-nitropyrimidine-4,6-diamine can serve as a precursor for structurally diverse purine libraries. Researchers can explore its reactivity with primary amines to generate novel disubstituted dialkyl/arylamine pyrimidines, which may lead to new drug candidates .

- Application : Investigate the antiproliferative activity of N4-allyl-5-nitropyrimidine-4,6-diamine against cancer cell lines. Assess its potential as a lead compound for developing targeted therapies .

- Application : Explore the use of N4-allyl-5-nitropyrimidine-4,6-diamine as a starting material for the synthesis of functionalized pyrimidine derivatives. Investigate its reactivity in various reactions, such as nitration and reduction, to create novel compounds .

- Application : Conduct computational studies to elucidate the unexpected reaction observed during the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines. Investigate pre-reactive molecular complexes, transition states, and Meisenheimer intermediates to gain insights into the reaction pathway .

- Application : Explore the modification of N4-allyl-5-nitropyrimidine-4,6-diamine with fluorescent or radiolabeled tags. Evaluate its potential as a molecular imaging agent for specific cellular targets .

- Application : Investigate the pesticidal or herbicidal properties of N4-allyl-5-nitropyrimidine-4,6-diamine. Assess its efficacy in controlling pests or weeds in agricultural settings .

Medicinal Chemistry and Drug Discovery

Antiproliferative Activity

Materials Science and Organic Synthesis

Computational Chemistry and Mechanistic Studies

Biomedical Imaging and Labeling

Agrochemical Research

Wirkmechanismus

While the specific mechanism of action for “5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine” is not available, pyrimidine derivatives have been found to exhibit a broad range of biological activities . For example, some pyrimidine derivatives have been found to inhibit replication of a broad range of viruses .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-nitro-4-N-prop-2-enylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h2,4H,1,3H2,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCICVPPIIKUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-allyl-5-nitropyrimidine-4,6-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6582523.png)

![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6582524.png)

![2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6582540.png)

![N-(4-methoxyphenyl)-2,4-dioxo-3-propyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B6582557.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6582558.png)

![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6582571.png)

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6582577.png)

![2-(4-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6582588.png)

![(3Z)-3-[(2-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6582596.png)

![1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B6582603.png)

![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)

![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)